PI3K|A-IN-19 vs. Alpelisib (BYL-719): Potency Comparison Requires Original Disclosure Data
High-strength differential evidence is currently limited. PI3K|A-IN-19 is a p110α-targeted inhibitor, but unlike the clinical compound Alpelisib, which has a published p110α IC₅₀ of approximately 5 nM in biochemical assays [1], the precise enzymatic IC₅₀ or Kd for PI3K|A-IN-19 has not been publicly disclosed in accessible databases or vendor datasheets. Quantified differentiation cannot be established until the original patent or paper releases this core enzymatic data.
| Evidence Dimension | PI3Kα (p110α) inhibitory potency |
|---|---|
| Target Compound Data | Not publicly specified |
| Comparator Or Baseline | Alpelisib (BYL-719): p110α IC₅₀ ≈ 5 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical kinase assay (not specified for PI3K|A-IN-19) |
Why This Matters
Procurement and scientific selection decisions require a minimum quantifiable potency benchmark, which is absent for this compound relative to its closest clinical analog.
- [1] Furet, P. et al. (2013). Discovery of NVP-BYL719. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. View Source
